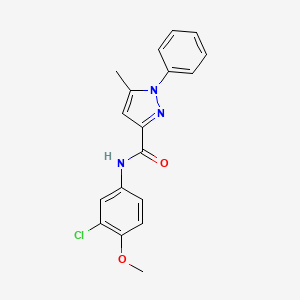
N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide is a chemical compound that has shown potential as a therapeutic agent in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act through multiple pathways, including inhibition of inflammatory cytokines, suppression of oxidative stress, and modulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide in lab experiments is its potential therapeutic effects in various scientific research fields. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its use as a therapeutic agent in other fields, such as dermatology and ophthalmology. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
The synthesis of N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves a series of chemical reactions. The starting materials include 3-methyl-4-pyridin-3-ol, 2-bromo-3-thiophenecarboxylic acid, and 2-aminothiazole. The reaction proceeds through multiple steps, including esterification, bromination, amidation, and cyclization. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide has been studied for its potential therapeutic effects in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-(3-methyl-4-pyridin-3-yloxyphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c1-13-9-15(4-5-18(13)25-16-3-2-7-21-10-16)22-19(24)17-12-27-20(23-17)14-6-8-26-11-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCICUCYCSVLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CSC(=N2)C3=CSC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)


![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)

![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)